2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a compound that features a phenyl group attached to an imidazole ring, which is further connected to an acetic acid moiety via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The phenyl group can be introduced via nucleophilic aromatic substitution reactions, while the sulfanyl group is typically added through thiolation reactions using reagents like thiourea or thiols .
Industrial Production Methods
Industrial production of 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl and sulfanyl groups can further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar to imidazole but with an additional fused benzene ring, offering enhanced stability and biological activity.
Uniqueness
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is unique due to the combination of the imidazole ring with a phenyl group and a sulfanyl-acetic acid moiety.
Properties
CAS No. |
94946-27-7 |
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Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)7-16-11-12-6-9(13-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) |
InChI Key |
YIIGEFKVQRDEMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)O |
Origin of Product |
United States |
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